molecular formula C10H15IN3S+ B15006823 5-Amino-8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro[1,3]thiazolo[3,2-c]pyrimidin-4-ium

5-Amino-8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro[1,3]thiazolo[3,2-c]pyrimidin-4-ium

Katalognummer: B15006823
Molekulargewicht: 336.22 g/mol
InChI-Schlüssel: NSMQLXJZSIAWNS-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-8-ethyl-3-(iodomethyl)-7-methyl-2H,3H-[1,3]thiazolo[3,2-c]pyrimidin-4-ium is a heterocyclic compound that belongs to the thiazolo[3,2-c]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as amino, ethyl, iodomethyl, and methyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-8-ethyl-3-(iodomethyl)-7-methyl-2H,3H-[1,3]thiazolo[3,2-c]pyrimidin-4-ium typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4-methylthiazole with ethyl iodide under basic conditions to form the intermediate 2-amino-4-methyl-5-ethylthiazole. This intermediate is then reacted with 2-chloro-4,6-dimethylpyrimidine in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-8-ethyl-3-(iodomethyl)-7-methyl-2H,3H-[1,3]thiazolo[3,2-c]pyrimidin-4-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.

    Oxidation Products: Sulfoxides or sulfones.

    Cyclization Products: Various fused heterocyclic compounds.

Wirkmechanismus

The mechanism of action of 5-amino-8-ethyl-3-(iodomethyl)-7-methyl-2H,3H-[1,3]thiazolo[3,2-c]pyrimidin-4-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication . In cancer cells, it may induce apoptosis by interacting with key signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-amino-8-ethyl-3-(iodomethyl)-7-methyl-2H,3H-[1,3]thiazolo[3,2-c]pyrimidin-4-ium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its iodomethyl group, in particular, allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .

Eigenschaften

Molekularformel

C10H15IN3S+

Molekulargewicht

336.22 g/mol

IUPAC-Name

8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-c]pyrimidin-4-ium-5-amine

InChI

InChI=1S/C10H14IN3S/c1-3-8-6(2)13-10(12)14-7(4-11)5-15-9(8)14/h7,12H,3-5H2,1-2H3/p+1

InChI-Schlüssel

NSMQLXJZSIAWNS-UHFFFAOYSA-O

Kanonische SMILES

CCC1=C(N=C([N+]2=C1SCC2CI)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.